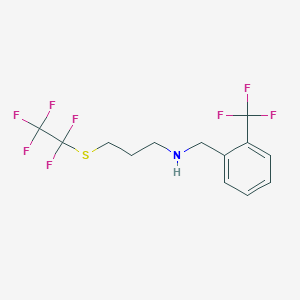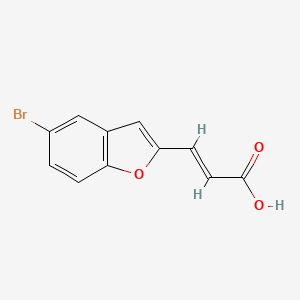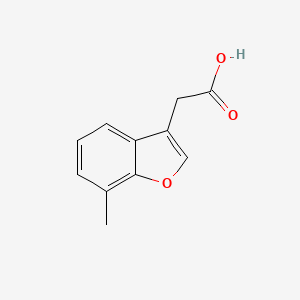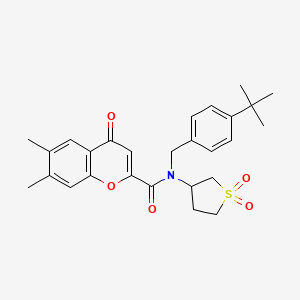
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyphenol.
Oxidation: The phenol group is oxidized to form the corresponding quinone. This can be achieved using oxidizing agents such as potassium dichromate or manganese dioxide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the cyclohexa-2,5-diene-1,4-dione structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a model compound for studying redox reactions in biological systems.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione involves the generation of reactive oxygen species (ROS) upon oxidation. These ROS can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Similar structure but with additional methoxy and hexyl groups.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Contains a hydroxy group in place of one methoxy group.
Uniqueness
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other quinones .
Propriétés
Formule moléculaire |
C13H10O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c1-16-11-4-2-3-9(7-11)12-8-10(14)5-6-13(12)15/h2-8H,1H3 |
Clé InChI |
YHKAYAODLJOKKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)



![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)


![Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12118906.png)


methanone](/img/structure/B12118929.png)
![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)

